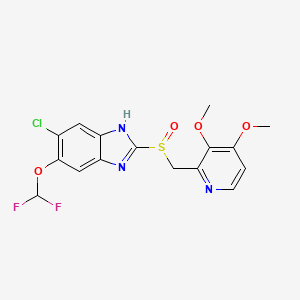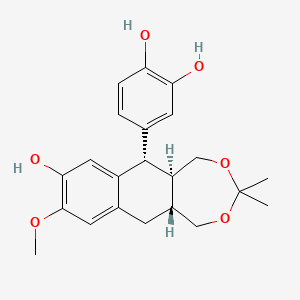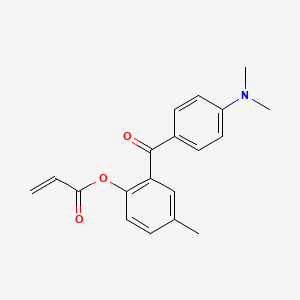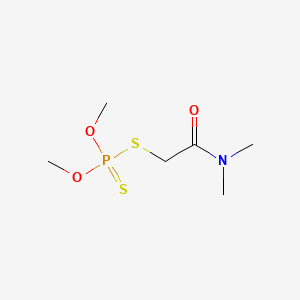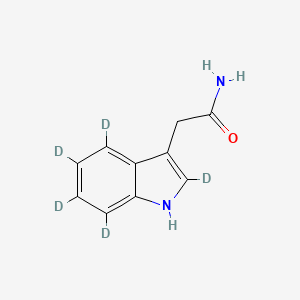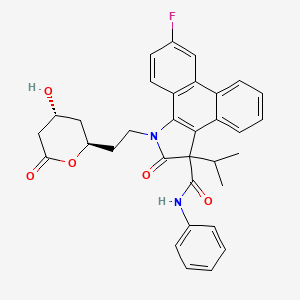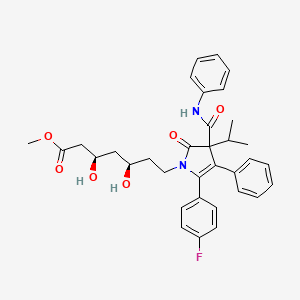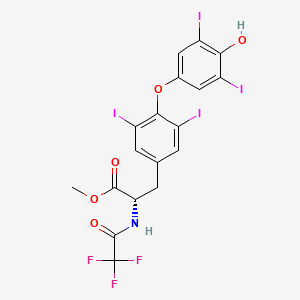
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is a synthetic derivative of L-thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester typically involves the protection of the amino group of L-thyroxine followed by esterification and trifluoroacetylation. One common method includes:
Protection of the amino group: The amino group of L-thyroxine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Trifluoroacetylation: The protected L-thyroxine methyl ester is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.
Major Products Formed
Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.
Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical studies to investigate the role of thyroid hormones in cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.
Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.
Comparison with Similar Compounds
Similar Compounds
L-thyroxine: The parent compound, naturally occurring thyroid hormone.
N-(Trifluoroacetyl)-L-thyroxine: Similar structure but without the methyl ester group.
L-thyroxine Methyl Ester: Similar structure but without the trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZOPJWCLTTXIL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3I4NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
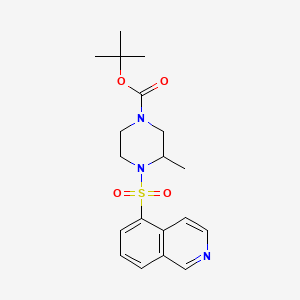
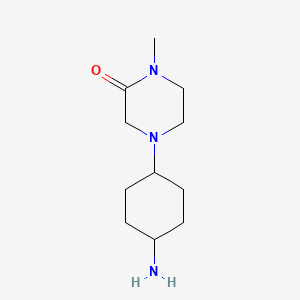
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
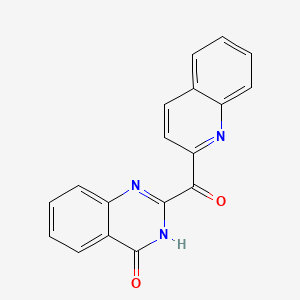
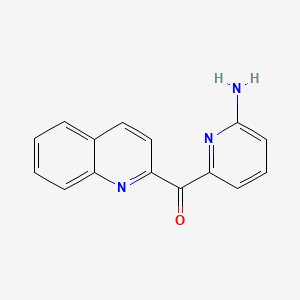
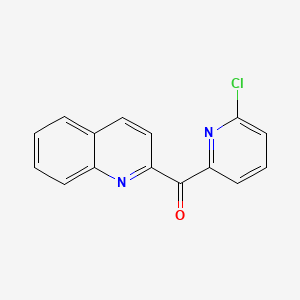
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
